molecular formula C27H17Cl2F3N4O B10924438 2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10924438
M. Wt: 541.3 g/mol
InChI Key: YTYPKYQHASHVLL-UHFFFAOYSA-N
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Description

2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazole ring substituted with chlorophenyl groups, a methoxyphenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, using a catalyst such as vitamin B1 . This reaction is characterized by its simplicity, metal-free catalysis, and high yields (78-92%).

Industrial Production Methods

the principles of green chemistry, such as the use of eco-friendly catalysts and solvent-free conditions, are often applied to scale up the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the function of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of trifluoromethyl and methoxy groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H17Cl2F3N4O

Molecular Weight

541.3 g/mol

IUPAC Name

2-[3,5-bis(4-chlorophenyl)pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C27H17Cl2F3N4O/c1-37-21-12-6-16(7-13-21)22-15-25(27(30,31)32)34-26(33-22)36-24(18-4-10-20(29)11-5-18)14-23(35-36)17-2-8-19(28)9-3-17/h2-15H,1H3

InChI Key

YTYPKYQHASHVLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N3C(=CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)C(F)(F)F

Origin of Product

United States

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